5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group, a methyl group, and a carboxylic acid group
Mechanism of Action
Bromophenyl Compounds
Bromophenyl is a common moiety in many bioactive compounds. For instance, 4-Bromophenylacetic acid has been found to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Suzuki–Miyaura Coupling
This is a type of chemical reaction that is often used to create carbon-carbon bonds in organic compounds . It’s possible that this reaction could be involved in the synthesis of “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid”.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, a common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-2-phenylthiazole.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used to alkylate the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid derivatives with oxidized methyl groups.
Reduction: Formation of 5-(4-Phenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal infections.
Anti-inflammatory Agents: Some derivatives may exhibit anti-inflammatory properties, making them candidates for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
5-(4-Methylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYUQSAFYQARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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